Cyclohexylethyl[(4-fluoro-3-methylphenyl)sulfonyl]amine
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Overview
Description
Cyclohexylethyl[(4-fluoro-3-methylphenyl)sulfonyl]amine: is an organic compound with the molecular formula C₁₅H₂₂FNO₂S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexylethyl[(4-fluoro-3-methylphenyl)sulfonyl]amine typically involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with N-cyclohexyl-N-ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Cyclohexylethyl[(4-fluoro-3-methylphenyl)sulfonyl]amine can undergo nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products: The major products formed depend on the type of reaction. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
Chemistry: Cyclohexylethyl[(4-fluoro-3-methylphenyl)sulfonyl]amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, sulfonamides are known for their antibacterial properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique structure allows for modifications that can lead to materials with desirable properties .
Mechanism of Action
The mechanism of action of Cyclohexylethyl[(4-fluoro-3-methylphenyl)sulfonyl]amine involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
- N-cyclohexyl-N-ethyl-4-fluoro-3-methylbenzamide
- Cyclohexylethyl[(4-fluoro-3-methylphenyl)sulfonyl]amine
Comparison: this compound is unique due to the presence of both cyclohexyl and ethyl groups attached to the nitrogen atom, along with a fluorine atom on the benzene ring. This combination of functional groups imparts specific chemical and physical properties that differentiate it from other sulfonamides .
Properties
CAS No. |
898654-76-7 |
---|---|
Molecular Formula |
C15H22FNO2S |
Molecular Weight |
299.4g/mol |
IUPAC Name |
N-cyclohexyl-N-ethyl-4-fluoro-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H22FNO2S/c1-3-17(13-7-5-4-6-8-13)20(18,19)14-9-10-15(16)12(2)11-14/h9-11,13H,3-8H2,1-2H3 |
InChI Key |
KAVWJOVDKQSPDC-UHFFFAOYSA-N |
SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)F)C |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)F)C |
Origin of Product |
United States |
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